molecular formula C7H8F2N2O B13031121 (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

Cat. No.: B13031121
M. Wt: 174.15 g/mol
InChI Key: FITUYFOXNZCJDC-ZCFIWIBFSA-N
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Description

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol is a chemical compound that features a pyridine ring substituted with two fluorine atoms and an aminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol typically involves the reaction of 3,5-difluoropyridine with an appropriate amino alcohol under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amino alcohol, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can improve performance and durability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(3,5-dichloropyridin-4-yl)ethanol
  • 2-amino-2-(3,5-dibromopyridin-4-yl)ethanol
  • 2-amino-2-(3,5-dimethylpyridin-4-yl)ethanol

Uniqueness

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-difluoropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8F2N2O/c8-4-1-11-2-5(9)7(4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1

InChI Key

FITUYFOXNZCJDC-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C(=C(C=N1)F)[C@@H](CO)N)F

Canonical SMILES

C1=C(C(=C(C=N1)F)C(CO)N)F

Origin of Product

United States

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